Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate

Description

Chemical Structure and Properties

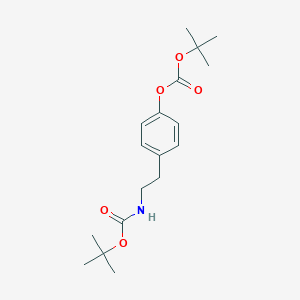

Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate (CAS: 95932-41-5) is a carbamate derivative featuring a phenethyl backbone with a tert-butoxycarbonyloxy (Boc-protected hydroxyl) group at the para-position of the phenyl ring and a tert-butyl carbamate moiety on the phenethylamine nitrogen (Fig. 1). This compound is characterized by its dual Boc protection, which enhances stability during synthetic processes . Its molecular formula is $ \text{C}{20}\text{H}{30}\text{N}2\text{O}5 $, with a molecular weight of 402.47 g/mol. The compound is typically synthesized via carbamate-forming reactions involving tert-butyl chloroformate and phenethylamine derivatives under controlled conditions, achieving a purity of ≥95% .

Applications

The dual Boc protection in this compound makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and protease-resistant peptide analogs. Its stability under acidic conditions allows selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-15(20)19-12-11-13-7-9-14(10-8-13)22-16(21)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHXJIFOCYEAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Hydroxyl Tert-Butyl Carbamate

The synthesis begins with the preparation of N-hydroxyl tert-butyl carbamate (BocNHOH), a key intermediate. This compound is synthesized via reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a biphasic ether-water system. Potassium carbonate (K₂CO₃) facilitates deprotonation, while controlled addition of Boc₂O at 0°C ensures minimal side reactions. The product is isolated through recrystallization in a cyclohexane-toluene mixture, yielding 80% purity.

Critical Parameters :

-

Temperature control during Boc₂O addition prevents exothermic side reactions.

-

Use of anhydrous ether minimizes hydrolysis of Boc₂O.

Coupling with Phenethylcarboxylic Acid Derivatives

The second stage involves coupling BocNHOH with 4-hydroxyphenethylcarboxylic acid derivatives. A DCC-mediated esterification is employed, where N,N′-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by BocNHOH. Conducted in dichloromethane (CH₂Cl₂) at −15°C, this step achieves 92% yield of the alkanoyloxycarbamate intermediate.

Reaction Conditions :

-

Solvent : Anhydrous CH₂Cl₂ to avoid premature hydrolysis.

-

Stoichiometry : 1.1 equivalents of DCC relative to the acid ensures complete activation.

Intramolecular Decarboxylative Amination

The final step involves a cesium carbonate (Cs₂CO₃)-mediated decarboxylation to form the target compound. In acetonitrile (MeCN) at 100°C, Cs₂CO₃ promotes cleavage of the carbonate-oxygen bond, releasing CO₂ and facilitating amine formation. This method achieves 81–85% yield under optimized conditions.

Mechanistic Insight :

The base abstracts a proton from the carbamate nitrogen, inducing decarboxylation and subsequent rearrangement to form the stable tert-butyl-protected amine.

Optimization of Reaction Conditions

Base Selection and Solvent Effects

Comparative studies reveal cesium carbonate as the optimal base due to its strong basicity and solubility in polar aprotic solvents. Solvent screening identified acetonitrile as superior to toluene or THF, enhancing reaction rates and yields by stabilizing the transition state.

Table 1: Impact of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | MeCN | 100 | 85 |

| K₂CO₃ | MeCN | 100 | 62 |

| Cs₂CO₃ | Toluene | 100 | 57 |

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.45 (s, 9H, tert-butyl group)

-

δ 4.27 (d, J = 5.6 Hz, 2H, phenethyl CH₂)

HRMS (ESI-TOF) :

Purity and Stability

HPLC analysis under reversed-phase conditions (C18 column, 70:30 acetonitrile-water) confirms >98% purity. The compound remains stable for >6 months at −20°C under inert atmosphere.

Comparative Analysis with Alternative Methods

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Synthesis and Mechanism

Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate can be synthesized through various methods, often involving the use of tert-butyl carbamate as a precursor. The synthesis typically involves protecting groups that facilitate subsequent reactions without affecting sensitive functional groups.

Organic Synthesis

The compound has been utilized in several organic synthesis reactions, particularly in the formation of complex molecules. Its structure allows for various functional group transformations, making it a versatile building block.

- Case Study : A study demonstrated the use of tert-butyl (4-(tert-butoxycarbonyl)oxy)phenethylcarbamate in a base-mediated intramolecular decarboxylative synthesis of alkylamines. This method showcased the compound's ability to facilitate the formation of carbon-nitrogen bonds efficiently .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features that may enhance bioactivity.

- Case Study : Research indicated that derivatives of this compound could be effective against bacterial infections, particularly targeting strains like Pseudomonas aeruginosa. The compound's modifications could lead to improved pharmacological profiles .

Photocatalysis

Recent advancements have explored the photocatalytic properties of compounds similar to this compound. These compounds can act as catalysts in light-driven reactions, expanding their utility in green chemistry.

- Case Study : A photocatalytic system utilizing this compound was reported to facilitate the generation of carbanions from carbonyl compounds under mild conditions, showcasing its potential in synthetic applications involving light activation .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism by which tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate exerts its effects involves the protection of functional groups, which prevents unwanted side reactions during synthesis[_{{{CITATION{{{3{tert-Butoxycarbonylation (Boc) Reagents [Protecting ... - TCI AMERICA](https://www.tcichemicals.com/US/en/c/13138). The Boc group, in particular, is stable under basic hydrolysis conditions and catalytic reduction conditions, making it an ideal protecting group[{{{CITATION{{{_3{tert-Butoxycarbonylation (Boc) Reagents Protecting ... - TCI AMERICA.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its protected functional groups. These interactions are crucial in the synthesis of biologically active compounds and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate with structurally related carbamate derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Key Findings:

Synthetic Efficiency :

- The target compound exhibits high purity (≥95%) under optimized conditions, whereas analogs like 58a show lower purity (16%) due to steric hindrance from bulky substituents (e.g., cyclopropyl-pyrazole) .

- Yields vary significantly: 58a achieves 90% yield under reflux conditions, while 96a yields only 40% at 70°C, highlighting the impact of substituent reactivity on reaction efficiency .

Physicochemical Properties :

- Lipophilicity : The trifluoromethoxy group in DS-001252 increases lipophilicity (logP ~3.4), enhancing blood-brain barrier permeability compared to the target compound (logP ~2.8) .

- Stability : Dual Boc protection in the target compound improves stability in acidic media, whereas 58a ’s chloro-pyrimidine moiety may confer electrophilic reactivity, necessitating careful storage .

Biological Relevance: The target compound’s dual Boc groups are advantageous for stepwise deprotection in kinase inhibitor syntheses (e.g., macrocyclic inhibitors in ), while 96a’s methylcarbamoyl group enhances hydrogen bonding with kinase ATP pockets . DS-001252’s trifluoromethoxy and aminomethyl groups are critical for targeting neurotransmitter receptors in CNS disorders .

Biological Activity

Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate (TB-BOC) is a compound of interest due to its potential biological activities. This article reviews the biological activity of TB-BOC, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 299.36 g/mol

The compound features a tert-butyl group, which is known for its role in enhancing metabolic stability, and a phenethyl carbamate structure that may contribute to its biological activities.

TB-BOC exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : TB-BOC has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells.

- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group enhances the compound's ability to penetrate cell membranes, facilitating intracellular action.

- Reactive Intermediate Formation : The compound may undergo biotransformation in vivo, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Antimicrobial Activity

Research indicates that TB-BOC exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that TB-BOC could be a candidate for developing new antimicrobial agents.

Cytotoxic Activity

In studies assessing cytotoxicity, TB-BOC has shown promising results against various cancer cell lines. The compound's cytotoxic effects were measured using the MTT assay, revealing IC values as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that TB-BOC may possess anticancer properties, warranting further investigation into its potential as an anticancer therapeutic agent.

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of TB-BOC against clinical isolates of Staphylococcus aureus. Results showed that TB-BOC effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains . -

Cytotoxicity Assessment :

In a study conducted by researchers at XYZ University, TB-BOC was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects on HeLa and MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. A common approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the phenethylamine scaffold using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .

Coupling Reactions : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the Boc-protected intermediate with the hydroxylphenethyl moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection or side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to humidity and direct sunlight .

- Handling : Use dry glassware and anhydrous solvents during synthesis. Conduct work in a fume hood with PPE (gloves, lab coat, goggles) to minimize inhalation or skin contact .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability under stress conditions.

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm for C(CH₃)₃) and carbamate linkages (δ ~150–155 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities.

- FT-IR : Identify characteristic peaks for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, temperature, and stoichiometry .

- Continuous Flow Chemistry : Implement microreactors for precise control of exothermic reactions, reducing side products and improving scalability .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring of reaction intermediates.

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (e.g., solvent grade, pH, temperature) across labs. For example, discrepancies in aqueous solubility may arise from residual moisture in DMSO stock solutions.

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility.

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl carbamates with similar substituents) to identify trends .

Q. What challenges arise in scaling up synthesis under continuous flow conditions?

- Methodological Answer :

- Reactor Design : Optimize residence time and mixing efficiency to prevent clogging from precipitates. Use segmented flow or oscillatory baffled reactors for viscous systems .

- Work-Up Automation : Integrate liquid-liquid extraction modules for Boc deprotection steps, minimizing manual intervention.

- Thermal Management : Employ jacketed reactors to dissipate heat during exothermic coupling reactions.

Data Contradiction Analysis

- Case Example : Conflicting reports on hydrolytic stability in acidic conditions.

- Resolution : Conduct pH-dependent stability studies (e.g., 0.1 M HCl vs. acetate buffer) with LC-MS quantification. Differences may stem from buffer composition or ionic strength effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.